molecular formula C9H11FN2O4 B055719 2'F-dd-araU CAS No. 124424-25-5

2'F-dd-araU

Cat. No.: B055719
CAS No.: 124424-25-5
M. Wt: 230.19 g/mol
InChI Key: YTLACGJEZOUGQP-VMHSAVOQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential applications in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and a hydroxymethyl group, contributes to its biological activity and stability.

Preparation Methods

The synthesis of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex nucleoside analogs.

    Biology: The compound is used in studies involving nucleic acid interactions and enzyme inhibition.

    Medicine: It has shown promise as an antiviral and anticancer agent due to its ability to interfere with viral replication and cancer cell proliferation.

    Industry: The compound is used in the development of pharmaceuticals and diagnostic tools

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication and cancer cell growth. The compound targets specific molecular pathways, including DNA and RNA polymerases, which are crucial for the replication of genetic material .

Comparison with Similar Compounds

1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs, such as:

These comparisons highlight the unique features of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, such as its enhanced stability and biological activity due to the presence of the fluorine atom and hydroxymethyl group.

Properties

CAS No.

124424-25-5

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

IUPAC Name

1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6-,8+/m0/s1

InChI Key

YTLACGJEZOUGQP-VMHSAVOQSA-N

SMILES

C1C(OC(C1F)N2C=CC(=O)NC2=O)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)CO

Canonical SMILES

C1C(OC(C1F)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.